molecular formula C19H13Cl2N3O2S2 B2375588 7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110969-92-0

7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2375588
CAS No.: 1110969-92-0
M. Wt: 450.35
InChI Key:
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Description

Quinazoline is a heterocyclic compound that has a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This skeleton is an important pharmacophore considered as a privileged structure .


Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of considerable research. For example, Desai and colleagues have reported the synthesis and in vitro antimicrobial activity of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones .


Molecular Structure Analysis

The structure of quinazoline derivatives can vary greatly depending on the substitutions at various positions. Structure activity relationship studies of quinazolinone derivatives in various literatures have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .


Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can also vary greatly depending on the specific structure of the compound. For example, the highly acidic proton of the methyl group at the C-4 position of quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A series of compounds including thiazoloquinazolines were synthesized, characterized for their structural properties, and evaluated for antibacterial activities. Some of these compounds showed good potency as antibacterial agents (Gineinah, 2001).

Biological Activity and Toxicity Analysis

  • The biological activity spectrum and acute toxicity of related compounds were predicted using software like PASS and GUSAR. This analysis indicated potential antineurotic activity, making them candidates for treatments like male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Electrophilic Intramolecular Cyclization

  • Studies on electrophilic intramolecular cyclization of certain quinazoline derivatives, including thiazoloquinazolines, were conducted. These studies are significant for understanding the chemical properties and potential pharmacological actions of these compounds (Kut, Kut, Onysko, Balog, & Lendel, 2021).

Antimicrobial Activity

Antioxidant, Anti-inflammatory, and Analgesic Properties

Properties

IUPAC Name

7-chloro-N-[2-(4-chlorophenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S2/c20-11-3-1-10(2-4-11)7-8-22-18(26)15-16-23-17(25)13-9-12(21)5-6-14(13)24(16)19(27)28-15/h1-6,9H,7-8H2,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERRTVDWRAEEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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